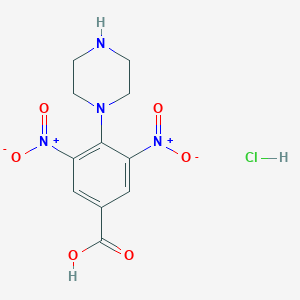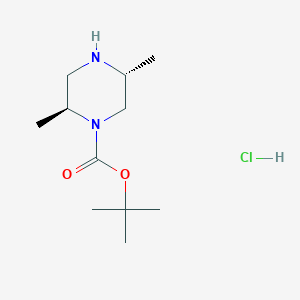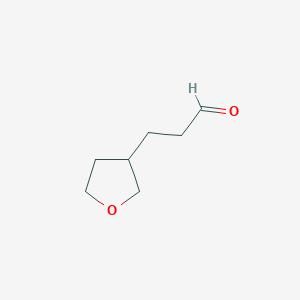
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide
Descripción general
Descripción
2-Chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-chloro-N-isopropyl-N-(2,2,2-trifluoroethyl)acetamide or 2-chloro-N-isopropyl-N-trifluoroacetamide (CIAT), is a synthetic organic compound used in a variety of scientific applications. Its properties make it an ideal choice for use in organic synthesis, as a catalyst, and as a reagent in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Xanthate-Transfer Approach
The xanthate transfer process is a method used to create α-trifluoromethylamines and related fluorinated derivatives, showcasing the utility of fluorinated acetamides in the synthesis of biologically active compounds and their role in waste disposal techniques (Gagosz & Zard, 2006).
Structural and Spectroscopic Analysis
Compounds similar to 2,2,2-trifluoroethylacetamide derivatives have been prepared and analyzed to understand their structural and spectroscopic features, providing insights into their potential applications in material science and chemical engineering (Sterkhova, М. Lazarev, & N. F. Lazareva, 2019).
Chemical Reactions and Interactions
Conformational Studies
The conformation and polarity of chloroacetamide derivatives, including those with methylsulfanyl phenyl groups, have been explored through dipole moment measurements and quantum chemical calculations. Such studies aid in understanding the molecular behavior in different environments and can inform the development of new chemicals with tailored properties (Ishmaeva et al., 2015).
Applications in Crystallography and Material Science
Crystallographic Data
Research on derivatives of chloroacetamide, including those with modifications on the phenyl ring, contributes to the field of crystallography by providing new powder diffraction data, which is essential for the identification and characterization of new materials. These studies are crucial for the development of potential pesticides and other chemical agents (Olszewska, Tarasiuk, & Pikus, 2011).
Novel Synthetic Pathways
Development of Chloroacetamide Derivatives
Innovative synthetic approaches for creating new chloroacetamide derivatives demonstrate the versatility of chloroacetamides in chemical synthesis. Such research highlights the potential for developing novel compounds for various applications, including pharmaceuticals and agrochemicals (Aizina, Rozentsveig, & Levkovskaya, 2011).
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3NO/c1-6(2)4-13(7(14)3-9)5-8(10,11)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJLPCVCAOXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)




![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)


![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

